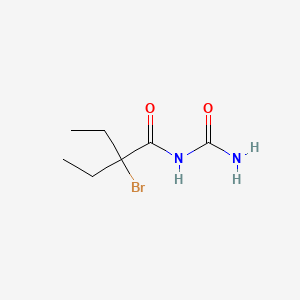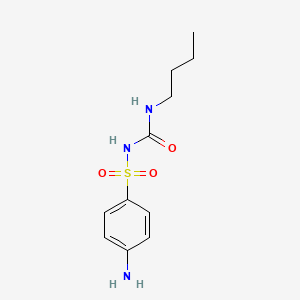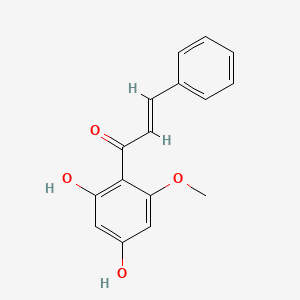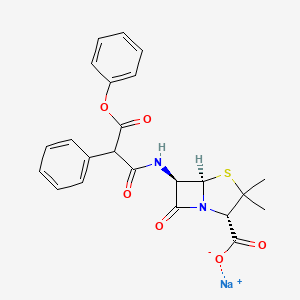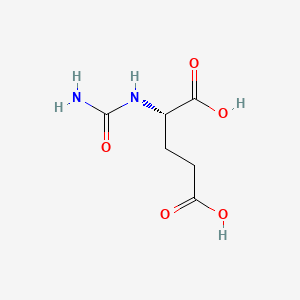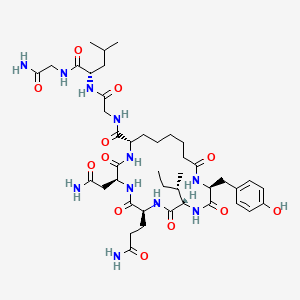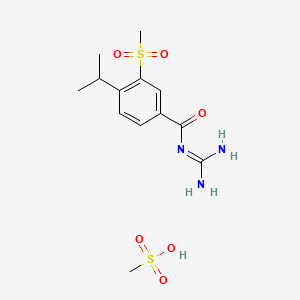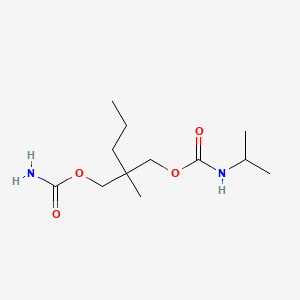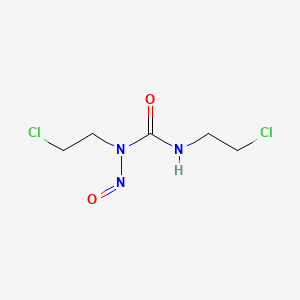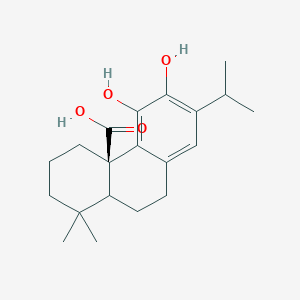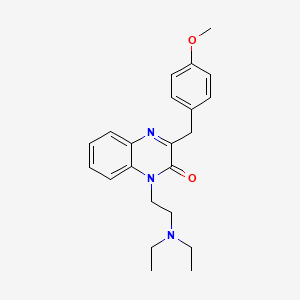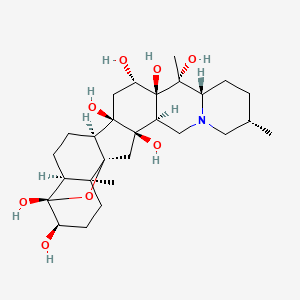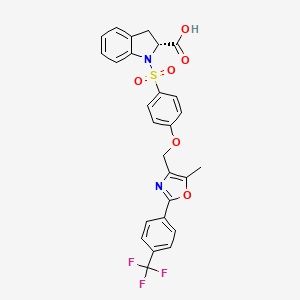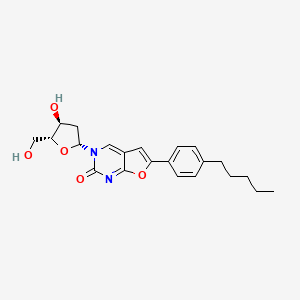![molecular formula C20H13F2N3O2 B1668519 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 145915-60-2](/img/structure/B1668519.png)
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione
概要
説明
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione, also known as 5,6-Bis[(4-FPA)], is a synthetic compound with a wide range of biological and medicinal applications. It is a versatile compound that can be used as a building block for other molecules, as a catalyst for reactions, and as a therapeutic agent for a variety of diseases.
科学的研究の応用
-
Scientific Field: Biochemistry
- Application Summary : This compound is known as a selective inhibitor of PKC β II (Protein Kinase C beta II), a protein involved in various cellular processes . It has been used in research to study the role of PKC β II in different biological processes.
- Methods of Application : The compound is typically dissolved in DMSO (Dimethyl sulfoxide) for use in biological assays . The specific concentration used can vary depending on the experiment.
- Results or Outcomes : The compound has been found to inhibit the activity of PKC β II with an IC50 value of 0.41 μM, indicating it has a high affinity for this protein .
-
Scientific Field: Prion Research
- Application Summary : This compound has been used in research studying its potential to inhibit prionogenic Sup35 fibrillization .
- Methods of Application : The compound is typically tested using in vitro assays . The specific concentration used can vary depending on the experiment.
- Results or Outcomes : The compound has been found to inhibit prionogenic Sup35 fibrillization with an IC50 value of 3.4 μM .
-
Scientific Field: Alzheimer’s Research
- Application Summary : The compound has been used in research studying its potential to inhibit de novo Aβ42 assembly in vitro .
- Methods of Application : The compound is typically tested using in vitro assays . The specific concentration used can vary depending on the experiment.
- Results or Outcomes : The compound has been found to inhibit de novo Aβ42 assembly in vitro .
-
Scientific Field: Material Science
- Application Summary : This compound could potentially be used in the synthesis of fluorinated polyimides . Fluorinated polyimides have unique properties such as high thermal stability, excellent mechanical properties, and good chemical resistance, making them useful in various applications like microelectronics, aerospace, and membranes for gas separation .
- Methods of Application : The specific methods of application would depend on the type of polyimide being synthesized and the desired end product .
- Results or Outcomes : The specific results or outcomes would depend on the specific research study .
-
Scientific Field: Medicinal Chemistry
- Application Summary : The compound has been used in research studying its potential antibacterial activity . It has been tested against various bacterial strains to determine its effectiveness.
- Methods of Application : The compound is typically tested using in vitro assays, such as the disc diffusion method . The compound is applied to a culture of bacteria, and the zone of inhibition (the area where bacterial growth is prevented) is measured.
- Results or Outcomes : The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
特性
IUPAC Name |
5,6-bis(4-fluoroanilino)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-17-9-15-16(20(27)25-19(15)26)10-18(17)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONQPWQYDRPRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
145915-60-2 | |
| Record name | CGP 53353 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

